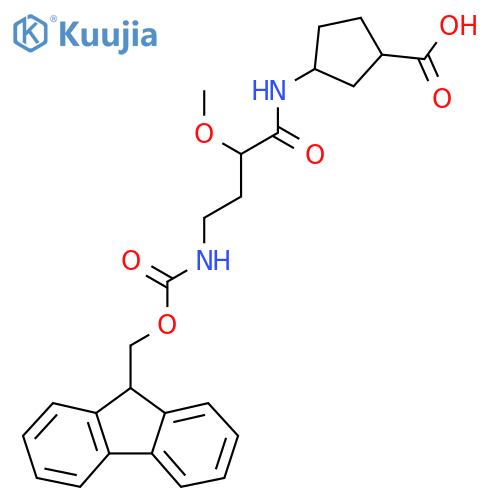

Cas no 2172241-46-0 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentane-1-carboxylic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentane-1-carboxylic acid

- 2172241-46-0

- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentane-1-carboxylic acid

- EN300-1524375

-

- インチ: 1S/C26H30N2O6/c1-33-23(24(29)28-17-11-10-16(14-17)25(30)31)12-13-27-26(32)34-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22-23H,10-15H2,1H3,(H,27,32)(H,28,29)(H,30,31)

- InChIKey: IIAJZCIYTIRFNA-UHFFFAOYSA-N

- ほほえんだ: OC(C1CCC(C1)NC(C(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)OC)=O)=O

計算された属性

- せいみつぶんしりょう: 466.21038668g/mol

- どういたいしつりょう: 466.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 708

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 114Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1524375-2.5g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentane-1-carboxylic acid |

2172241-46-0 | 2.5g |

$6602.0 | 2023-05-23 | ||

| Enamine | EN300-1524375-0.5g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentane-1-carboxylic acid |

2172241-46-0 | 0.5g |

$3233.0 | 2023-05-23 | ||

| Enamine | EN300-1524375-1.0g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentane-1-carboxylic acid |

2172241-46-0 | 1g |

$3368.0 | 2023-05-23 | ||

| Enamine | EN300-1524375-5.0g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentane-1-carboxylic acid |

2172241-46-0 | 5g |

$9769.0 | 2023-05-23 | ||

| Enamine | EN300-1524375-0.25g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentane-1-carboxylic acid |

2172241-46-0 | 0.25g |

$3099.0 | 2023-05-23 | ||

| Enamine | EN300-1524375-500mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentane-1-carboxylic acid |

2172241-46-0 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1524375-0.05g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentane-1-carboxylic acid |

2172241-46-0 | 0.05g |

$2829.0 | 2023-05-23 | ||

| Enamine | EN300-1524375-10.0g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentane-1-carboxylic acid |

2172241-46-0 | 10g |

$14487.0 | 2023-05-23 | ||

| Enamine | EN300-1524375-100mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentane-1-carboxylic acid |

2172241-46-0 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1524375-5000mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]cyclopentane-1-carboxylic acid |

2172241-46-0 | 5000mg |

$9769.0 | 2023-09-26 |

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentane-1-carboxylic acid 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentane-1-carboxylic acidに関する追加情報

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentane-1-carboxylic acid: A Comprehensive Overview

The compound 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentane-1-carboxylic acid, with the CAS Registry Number 2172241-46-0, represents a highly specialized molecule in the field of organic chemistry. This compound is notable for its intricate structure, which combines elements of fluorenylmethoxycarbonyl (Fmoc) functionality with a cyclopentane ring and carboxylic acid groups. The integration of these functional moieties renders this compound a subject of interest in various areas of chemical research, including peptide synthesis, protecting group chemistry, and drug discovery.

Recent studies have highlighted the potential utility of such compounds in biomedical applications. The presence of Fmoc groups, which are well-known for their stability under basic conditions, makes this compound a promising candidate for use as a protecting group in solid-phase peptide synthesis (SPPS). Moreover, the cyclopentane ring contributes to the molecule's structural rigidity and lipophilicity, properties that are often desirable in drug design. The carboxylic acid functionality adds an additional layer of reactivity, enabling further functionalization through esterification or amidation reactions.

One of the most significant advancements in the understanding of this compound lies in its enantioselective synthesis. Researchers have explored various strategies to achieve high enantiomeric excess (ee) in the construction of this molecule, leveraging both asymmetric catalysis and chiral resolution techniques. These efforts have not only enhanced the purity of the compound but also opened new avenues for its application in enantioselective drug delivery systems.

Another critical aspect of this compound is its biocompatibility. Extensive in vitro studies have demonstrated that it exhibits minimal toxicity to human cell lines, making it a suitable candidate for further investigation in preclinical models. Furthermore, its hydrolytic stability under physiological conditions has been evaluated, revealing a half-life that is comparable to other Fmoc-protected derivatives. This attribute underscores its potential as a long-lasting therapeutic agent.

Recent breakthroughs in crystallography have provided valuable insights into the molecular architecture of this compound. High-resolution X-ray diffraction studies have revealed detailed information about the spatial arrangement of its functional groups, particularly the interaction between the Fmoc moiety and the cyclopentane ring. These findings have been instrumental in optimizing the compound's bioavailability and pharmacokinetics, which are crucial parameters for its successful translation into clinical use.

Looking ahead, this compound is poised to play a pivotal role in the development of next-generation therapeutic agents. Its unique combination of functional groups positions it as an ideal candidate for targeted drug delivery systems, where both selectivity and sustained release are critical requirements. Ongoing research is focusing on modifying its side chains to enhance its binding affinity to specific receptor targets, thereby improving its efficacy in treating a range of diseases.

In conclusion, the compound 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentane-1-carboxylic acid stands at the forefront of modern chemical research. Its versatile structure, combined with its favorable biological properties, positions it as a valuable tool in the arsenals of chemists and biologists alike. As scientific advancements continue to unravel new possibilities, this compound is expected to unlock novel applications in pharmacology and beyond.

2172241-46-0 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidocyclopentane-1-carboxylic acid) 関連製品

- 2185980-44-1(N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide)

- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)

- 2228763-40-2(2-1-(2-methylpropyl)-1H-pyrazol-4-ylethane-1-thiol)

- 185058-65-5(1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzodimidazol-2(3H)-one)

- 38734-69-9(Ethanediammonium Diacetate)

- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)

- 1187634-19-0(5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)

- 2228370-55-4(tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate)

- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)

- 477567-49-0(ethyl 5-(2-methoxybenzamido)-3-methylthiophene-2-carboxylate)